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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid TEA, a versatile

fluorescent dye, and its applications in biological research. We will delve into its core principles,

bioconjugation chemistry, detailed experimental protocols, and its role in visualizing key

signaling pathways.

Core Principles and Applications
Sulfo-Cy5 carboxylic acid TEA is the triethylammonium salt of a sulfonated cyanine 5 dye. It

is a highly water-soluble, far-red fluorescent dye renowned for its brightness and photostability.

[1][2] Its key feature is a carboxylic acid group, which, while not reactive on its own, can be

activated to form a stable amine-reactive ester. This allows for the covalent labeling of a wide

range of biomolecules.[1]

The sulfonate groups on the cyanine core enhance its water solubility, making it ideal for

labeling proteins and other biological macromolecules in aqueous environments without the

need for organic co-solvents that could denature the target molecule.[3][4] This property also

reduces the tendency of the dye to aggregate, which can lead to fluorescence quenching.[3]

Key Applications in Research:

Fluorescence Microscopy: Labeled antibodies and other probes are used for high-contrast

imaging of cellular structures and the localization of specific proteins.[2]
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Flow Cytometry: Provides bright and distinct signals for precise cell sorting and analysis,

enabling the identification and quantification of cell populations based on specific markers.[2]

[5]

Immunofluorescence Assays: Used to visualize the distribution of a target antigen in a

sample.

Bioconjugation: Efficiently labels proteins, antibodies, peptides, and nucleic acids for various

downstream applications.[2]

In Vivo Imaging: Its far-red emission is suitable for deep tissue imaging with reduced

background autofluorescence.[2]

Quantitative Data
The spectral and physical properties of Sulfo-Cy5 make it a robust tool for fluorescence-based

assays.

Property Value References

Excitation Maximum (λex) ~646 - 649 nm [1][2][6]

Emission Maximum (λem) ~662 - 671 nm [1][2][6]

Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹ [6]

Fluorescence Quantum Yield

(Φ)
~0.20 - 0.28 [7]

Molecular Weight ~750.89 g/mol [1]

Solubility High in water and DMSO [1]

pH Sensitivity
Relatively insensitive in the pH

4-10 range
[1]

Bioconjugation Chemistry: Activating the
Carboxylic Acid
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The carboxylic acid group of Sulfo-Cy5 is not inherently reactive towards the primary amines

present on biomolecules like proteins and peptides. To achieve covalent labeling, the carboxylic

acid must first be activated. The most common method for this is the use of a water-soluble

carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in

conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9][10]

The process occurs in two main steps:

Activation: EDC reacts with the carboxylic acid group on the Sulfo-Cy5 molecule to form a

highly reactive but unstable O-acylisourea intermediate.[10]

Stabilization: This intermediate readily reacts with Sulfo-NHS to form a more stable, amine-

reactive Sulfo-NHS ester.[8][9] This ester is significantly more resistant to hydrolysis in

aqueous environments compared to the O-acylisourea intermediate, thus improving the

efficiency of the subsequent labeling reaction.[9]

Conjugation: The amine-reactive Sulfo-NHS ester then reacts with a primary amine on the

target biomolecule (e.g., the epsilon-amino group of a lysine residue) to form a stable amide

bond, covalently attaching the Sulfo-Cy5 dye.[8]

This two-step process is advantageous as it allows for the removal of excess EDC and

byproducts before the addition of the amine-containing biomolecule, which can help to prevent

unwanted cross-linking of the target molecule.[11]

Experimental Protocols
General Protocol for Activating Sulfo-Cy5 Carboxylic
Acid and Labeling Proteins
This protocol outlines the general steps for activating Sulfo-Cy5 carboxylic acid with EDC/Sulfo-

NHS and conjugating it to a protein containing primary amines.

Materials:

Sulfo-Cy5 carboxylic acid TEA

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare the Protein: Dissolve the protein to be labeled in the Activation Buffer at a

concentration of 1-10 mg/mL.

Prepare Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the

Activation Buffer.

Activate Sulfo-Cy5:

Add a 10-fold molar excess of EDC to the Sulfo-Cy5 carboxylic acid solution.

Immediately add a 25-fold molar excess of Sulfo-NHS to the reaction mixture.

Incubate for 15-30 minutes at room temperature.

Conjugation:

Add the activated Sulfo-Cy5 solution to the protein solution. The molar ratio of dye to

protein may need to be optimized for your specific application but a starting point of 10:1

to 20:1 is common.

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring.
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Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the

reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room

temperature.

Purification: Remove the unconjugated dye and other reaction components by passing the

reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25)

equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will

be the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Sulfo-Cy5 dye).

Detailed Protocol for Immunofluorescence Staining of
Cells
This protocol describes the use of a Sulfo-Cy5-conjugated antibody for the detection of an

intracellular antigen in cultured cells.

Materials:

Adherent cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

Primary antibody (unlabeled) specific to the target antigen

Sulfo-Cy5-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium
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Procedure:

Cell Preparation:

Wash the cells on coverslips three times with PBS.

Fixation:

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This

step is necessary for intracellular targets.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Sulfo-Cy5-conjugated secondary antibody in Blocking Buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.
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Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining:

Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the

nuclei.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using a drop of mounting medium.

Seal the edges of the coverslip with nail polish.

Imaging:

Visualize the stained cells using a fluorescence microscope equipped with appropriate

filters for DAPI and Sulfo-Cy5.

Visualizing Signaling Pathways and Experimental
Workflows
Bioconjugation Workflow
The following diagram illustrates the key steps in labeling a biomolecule with Sulfo-Cy5

carboxylic acid.
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Caption: Workflow for labeling a biomolecule with Sulfo-Cy5 carboxylic acid.

Flow Cytometry Experimental Workflow
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This diagram outlines a typical workflow for analyzing cells using a Sulfo-Cy5 labeled antibody

in flow cytometry.
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Caption: A typical experimental workflow for flow cytometry using a Sulfo-Cy5 labeled antibody.

Visualizing the MAPK Signaling Pathway
Sulfo-Cy5 labeled antibodies can be used to detect key components of signaling pathways.

The diagram below illustrates how a Sulfo-Cy5 labeled antibody can be used to detect

phosphorylated ERK (p-ERK), a key downstream effector in the Mitogen-Activated Protein

Kinase (MAPK) signaling cascade.
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Caption: Detection of activated ERK in the MAPK pathway using a Sulfo-Cy5 labeled antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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